- In situ biodiesel production from wet Chlorella vulgaris under subcritical condition, Chemical Engineering Journal (Amsterdam, 2012, 213, 104-108
Cas no 112-39-0 (Methyl palmitate)
Methyl palmitate Chemical and Physical Properties
Names and Identifiers
-
- Methyl palmitate
- C16
- C16:0 METHYL ESTER
- HEXADECANOIC ACID METHYL ESTER
- METHYL N-HEXADECANOATE
- PALMITIC ACID METHYL ESTER
- Emery 2216
- Metholene 2216
- n-Hexadecanoic acid methyl ester
- Radia 7120
- Uniphat A60
- METHYL PALMITATE, STANDARD FOR GC
- METHYL PALMITATE OEKANAL
- Methyl hexadecanoate
- Methyl Palmitate [Standard Material for GC]
- AOCS Animal & Vegetable Reference Mix 1
- AOCS Animal & Vegetable Reference Mix 2
- AOCS Animal & Vegetable Reference Mix 4
- Methyl Esters in Soy & Corn
- Methyl hexadecanoate (Methyl palmitate)
- METHYL PALMITATE(P)
- METHYL PALMITATE(RG)
- palmetic acid methyl ester
- PalM Methyl
- Hexadecanoic
- 棕榈酸甲酯
- Hexadecanoic acid, methyl ester
- uniphata60
- metholene2216
- Palmitic acid, methyl ester
- DPY8VCM98I
- FLIACVVOZYBSBS-UHFFFAOYSA-N
- AK114523
- Methyl palmitate, 95%
- Methyl palmitate, 99%, analytical standard for GC
- methylpalmitate
- methyl-palmitate
- formyl hexad
- formyl hexadecanoate
- Methyl palmitic acid
- palmitic methyl
- Hexadecanoate methyl ester
-
- MDL: MFCD00008994
- Inchi: 1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3
- InChI Key: FLIACVVOZYBSBS-UHFFFAOYSA-N
- SMILES: CCCCCCCCCCCCCCCC(OC)=O
- BRN: 1780973
Computed Properties
- Exact Mass: 270.25600
- Monoisotopic Mass: 270.255880323 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 15
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 7.9
- Topological Polar Surface Area: 26.3
- Molecular Weight: 270.5
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.852 g/mL at 25 °C(lit.)
- Melting Point: 32-35 °C (lit.)
- Boiling Point: 185 °C/10 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.4512(lit.)
- Solubility: Insol in water; very sol in ethyl alc, acetone; sol in ether
- Water Partition Coefficient: Insoluble
- PSA: 26.30000
- LogP: 5.64070
- Refractive Index: Index of refraction: 1.4310 @ 45 °C
- FEMA: 3247
- Solubility: Insoluble in water, soluble in ethanol, ether, benzene, etc.
- Vapor Pressure: 4.70e-05 mmHg
Methyl palmitate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: S22: do not breathe dust. S24/25: prevent skin and eye contact.
- Safety Instruction: S22-S24/25
- TSCA:Yes
- Storage Condition:2-8°C
- Safety Term:S22;S24/25
Methyl palmitate Customs Data
- HS CODE:2915709000
- Customs Data:
China Customs Code:
2915709000Overview:
2915709000. Palmitic acid and its salts and esters\Stearate\ester. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Content of stearic acid and palmitic acid
Summary:
2915709000. palmitic acid and its salts and esters. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Methyl palmitate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813482-2.5L |
Methyl palmitate |
112-39-0 | 97% | 2.5L |
612.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813485-2.5kg |
Methyl palmitate |
112-39-0 | 99%(GC) | 2.5kg |
3,360.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W509531-SAMPLE |
Methyl palmitate |
112-39-0 | ≥97% | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W509531-1KG |
Methyl palmitate |
112-39-0 | 1kg |
¥832.6 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W509531-4KG |
Methyl palmitate |
112-39-0 | 4kg |
¥2490.03 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W509531-8KG |
Methyl palmitate |
112-39-0 | 8kg |
¥3508.55 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 50374-100MG |
Methyl palmitate |
112-39-0 | 100mg |
¥2085.9 | 2024-12-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1431603-3X100MG |
Methyl palmitate |
112-39-0 | 3x100mg |
¥2978.54 | 2024-12-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1431603-300MG |
Methyl palmitate |
112-39-0 | United States Pharmacopeia (USP) Reference Standard | 300MG |
5079.19 | 2021-05-13 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 76159-1G |
Methyl palmitate |
112-39-0 | 1g |
¥341.29 | 2025-01-10 |
Methyl palmitate Production Method
Production Method 1
Methyl palmitate Preparation Products
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- Methyl tridecanoate (1731-88-0)
- Methyl Elaidate Standard (1937-62-8)
- Methyl palmitate (112-39-0)
- Methyl Linolenate (301-00-8)
- Methyl laurate (111-82-0)
- Methyl decanoate (110-42-9)
- Eicosapentaenoic acid methyl ester (2734-47-6)
- METHYL PALMITOLEATE (1120-25-8)
- (10Z)-10-Heptadecenoic Acid Methyl Ester (75190-82-8)
- Methyl myristate (124-10-7)
- Methyl oleate (112-62-9)
- Methyl Nervonate (2733-88-2)
- Methyl cis-11-Eicosenoate (2390-09-2)
- 10-Pentadecenoic acid,methyl ester, (10Z)- (90176-52-6)
- Methyl stearate (112-61-8)
Methyl palmitate Suppliers
Methyl palmitate Related Literature
-
1. Comparison of degradation state and stability of different humic acids by means of chemolysis with tetramethylammonium hydroxideMatthias Grote,Silke Klinnert,Wolfgang Bechmann J. Environ. Monit. 2000 2 165
-
Mohammad Ahmadvand,Hassan Sereshti,Hadi Parastar RSC Adv. 2015 5 11633
-
Kalu Winner,Okafor Polycarp,Ijeh Ifeoma,Eleazu Chinedum RSC Adv. 2016 6 94352
-
4. Integrated extraction and catalytic upgrading of microalgae lipids in supercritical carbon dioxideJulia Zimmerer,Dennis Pingen,Sandra K. Hess,Tobias Koengeter,Stefan Mecking Green Chem. 2019 21 2428
-
L. L. Duan,R. Jiang,Y. Shi,C. Q. Duan,G. F. Wu Anal. Methods 2016 8 6208
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acid methyl esters
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acid esters Fatty acid methyl esters
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Methyl palmitate
Introduction to Methyl Palmitate (CAS No. 112-39-0)
Methyl palmitate, a naturally occurring compound with the chemical formula C₁₆H₃₂O₂, is a derivative of palmitic acid. It is widely recognized for its applications in various industries, including pharmaceuticals, cosmetics, and biofuels. With a CAS number of 112-39-0, this compound has garnered significant attention due to its unique properties and potential benefits. This article delves into the chemical characteristics, industrial applications, and recent research findings associated with methyl palmitate.
The molecular structure of methyl palmitate consists of a long hydrocarbon chain terminated by a carboxylate group, which contributes to its solubility in organic solvents and lipids. This structural feature makes it an excellent candidate for use in lipid-based drug delivery systems. Recent studies have highlighted the role of methyl palmitate in enhancing the bioavailability of therapeutic agents, particularly in oncology and anti-inflammatory treatments. Researchers have observed that when incorporated into nanomicelles or liposomes, methyl palmitate can significantly improve the absorption and retention of active pharmaceutical ingredients (APIs).
In the field of cosmetics, methyl palmitate is valued for its emollient and moisturizing properties. Its ability to penetrate the skin barrier without causing irritation has led to its inclusion in numerous skincare products. Furthermore, preliminary research suggests that methyl palmitate may have anti-aging effects by promoting collagen synthesis and reducing oxidative stress. These findings have sparked interest in developing novel cosmetic formulations that leverage the benefits of this compound.
The industrial significance of methyl palmitate extends beyond pharmaceuticals and cosmetics. As a renewable resource derived from palm oil or other fatty acids, it serves as a sustainable alternative to synthetic esters in biofuel production. Researchers are exploring its potential as a diesel substitute due to its high energy density and compatibility with existing fuel infrastructure. Additionally, methyl palmitate has been investigated as an additive in lubricants, where its stability and lubricating properties contribute to improved engine performance.
Recent advancements in chemical synthesis have enabled the production of methyl palmitate with higher purity and yield, making it more cost-effective for industrial applications. Techniques such as transesterification and catalytic hydrogenation have been optimized to enhance the efficiency of these processes. These improvements are particularly relevant in the context of green chemistry, where minimizing waste and energy consumption are paramount.
The pharmacological potential of methyl palmitate has also been explored in the treatment of neurological disorders. Studies indicate that it may modulate neurotransmitter release and protect against neurodegeneration. For instance, researchers have found that methyl palmitate can attenuate oxidative damage in neurons exposed to excitotoxic stimuli. This discovery opens up new avenues for developing neuroprotective therapies using this compound.
In conclusion, methyl palmitate (CAS No. 112-39-0) is a versatile compound with diverse applications across multiple industries. Its unique chemical properties make it an attractive candidate for drug delivery systems, cosmetic formulations, biofuel production, and more. Ongoing research continues to uncover new uses and benefits associated with this compound, reinforcing its importance in modern science and industry.
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